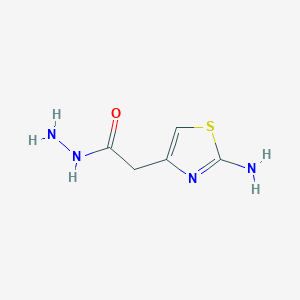

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

描述

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

准备方法

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate. The reaction is carried out in methanol under reflux conditions for about two hours . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with electrophiles due to the presence of nucleophilic sites on the thiazole ring and the hydrazide moiety.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and various electrophiles. Major products formed from these reactions often include more complex thiazole derivatives and other heterocyclic compounds .

科学研究应用

Antimicrobial Activity

One of the most notable applications of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit substantial antibacterial and antifungal activities. For instance, research has highlighted the effectiveness of thiazole derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Case Study: Antibacterial Testing

In vitro testing of various derivatives containing the thiazole moiety revealed minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL against S. aureus, which indicates strong antibacterial potential when compared to standard antibiotics .

Anticancer Properties

The compound also shows promise in cancer research. The thiazole ring has been identified as a crucial scaffold for developing anticancer agents. For example, derivatives of this compound have been studied for their cytostatic effects against different cancer cell lines.

Case Study: Cytostatic Effects

Research published in peer-reviewed journals indicates that certain thiazole derivatives demonstrate significant cytostatic activity against cancer cells, leading to the exploration of these compounds as potential therapeutic agents .

Carbonic Anhydrase Inhibition

Another application is in the inhibition of carbonic anhydrase, an enzyme that plays a vital role in various physiological processes. Compounds similar to this compound have been reported to act as effective inhibitors of this enzyme, which could be beneficial in treating conditions like glaucoma and edema .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. For example, it has been utilized in synthesizing Mirabegron, a medication used for treating overactive bladder . The synthesis process involves multiple steps where this compound acts as a key building block.

Synthesis Process Overview

The synthesis typically involves:

- Reacting this compound with various organic solvents and reactants under controlled conditions.

- Employing techniques such as chiral HPLC for purification to achieve high yields and purity levels necessary for pharmaceutical applications .

Structure–Activity Relationship Studies

The exploration of structure–activity relationships (SAR) involving this compound has provided insights into how modifications to the thiazole ring can enhance biological activity. These studies are critical for designing new compounds with improved efficacy and reduced toxicity.

Data Table: SAR Findings

作用机制

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity and leading to cell death . The compound may also interact with other biochemical pathways, depending on its specific structural modifications.

相似化合物的比较

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide can be compared with other thiazole derivatives such as:

2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.

5-(2-Amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol: A more complex derivative with potential anti-diabetic properties.

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure enables a wide range of reactions and applications, making it a valuable subject of study in both academic and industrial research.

生物活性

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (commonly referred to as ATAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antitubercular, and anticancer activities, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula of ATAH is CHNOS, featuring a thiazole ring and an acetohydrazide moiety. The structural characteristics contribute to its biological activities, as the thiazole ring is known for its pharmacological potential.

Antibacterial Activity

Studies have demonstrated that ATAH exhibits promising antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antibacterial Activity of ATAH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Research indicates that ATAH's efficacy can be enhanced through structural modifications, which may improve its interaction with bacterial targets .

Antifungal Activity

In addition to antibacterial properties, ATAH has shown antifungal activity. Studies suggest that it inhibits fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Table 2: Antifungal Activity of ATAH

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound's effectiveness against these strains highlights its potential as a therapeutic agent in treating fungal infections .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Preliminary studies indicate that ATAH exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 3: Antitubercular Activity of ATAH

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 8 µg/mL |

This activity is particularly significant given the global burden of tuberculosis and the need for new therapeutic options .

Anticancer Activity

Recent research has focused on the anticancer potential of ATAH. Various studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation.

ATAH's anticancer activity may involve multiple mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Enhances caspase-3 activity leading to programmed cell death.

- Inhibition of Tumor Growth : Demonstrated in various cancer cell lines including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Table 4: Cytotoxicity of ATAH on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 7.06 |

| MDA-MB-231 | 10.25 |

These findings suggest that ATAH could serve as a lead compound for developing new anticancer therapies .

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQONJVBBCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360891 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-65-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。